

4-bromo-7-fluoro-1H-indole CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-bromo-7-fluoro-1H-indole**

Cat. No.: **B1275679**

[Get Quote](#)

Technical Guide: 4-bromo-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-bromo-7-fluoro-1H-indole** (CAS Number: 883500-66-1), a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry.

Core Properties and Identifiers

4-bromo-7-fluoro-1H-indole is a substituted indole, a heterocyclic scaffold that is a cornerstone in many biologically active compounds. The introduction of bromine and fluorine atoms at specific positions can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery.

Table 1: Chemical Identifiers and Core Properties

Identifier	Value
CAS Number	883500-66-1 [1]
Molecular Formula	C ₈ H ₅ BrFN[1]
Molecular Weight	214.03 g/mol [1]
IUPAC Name	4-bromo-7-fluoro-1H-indole
Synonyms	4-BROMO-7-FLUOROINDOLE[1]

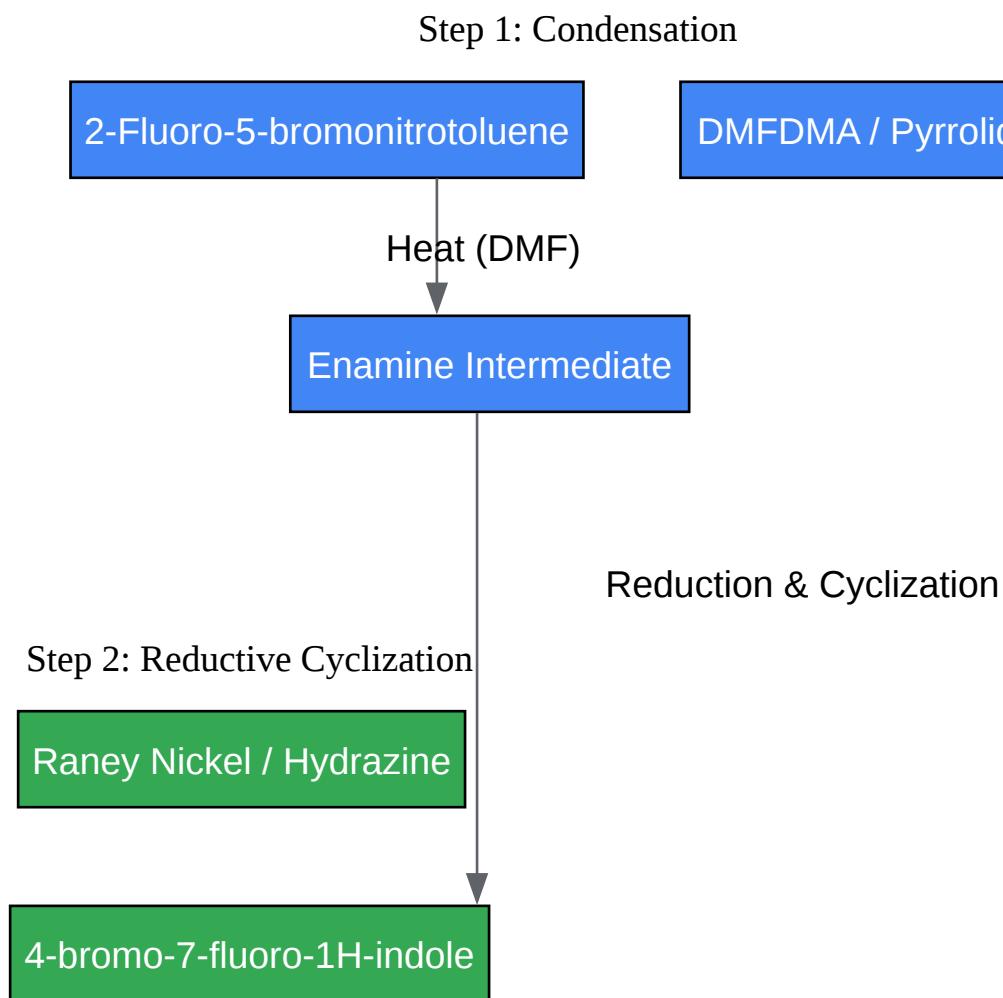
| SMILES | FC1=CC=C(Br)C2=C1NC=C2[[1](#)] |

Table 2: Physicochemical and Computational Data

Property	Value
Physical State	Solid [2]
Topological Polar Surface Area (TPSA)	15.79 Å ² [1]
logP (octanol-water partition coeff.)	3.0695[1]
Hydrogen Bond Donors	1[1]
Hydrogen Bond Acceptors	0[1]
Rotatable Bonds	0[1]

| Storage Conditions | 4°C, stored under nitrogen[[1](#)] |

Note: Specific experimental data for melting point and solubility of **4-bromo-7-fluoro-1H-indole** are not readily available in published literature. For reference, the related compound 4-fluoroindole has a reported melting point of 30-32 °C and a boiling point of 90 °C at 0.4 mmHg.


Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-bromo-7-fluoro-1H-indole** is not widely published, a plausible and efficient route can be derived from established

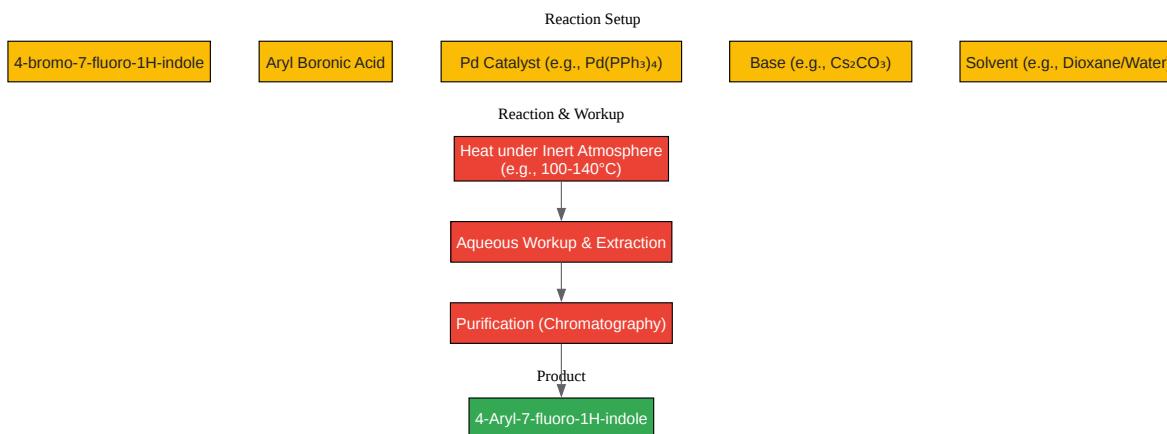
indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is noted for its cost-effectiveness, mild conditions, and high yield for substituted indoles.[3]

Proposed Synthetic Pathway: Leimgruber-Batcho Method

The synthesis would likely begin from a suitably substituted nitrotoluene, which undergoes condensation followed by reductive cyclization to form the indole ring.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **4-bromo-7-fluoro-1H-indole**.


General Experimental Protocol (Adapted from a similar synthesis[3]):

- Condensation: A mixture of the starting material (e.g., 2-fluoro-5-bromonitrotoluene), N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine is heated in a solvent such as DMF. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Isolation of Intermediate: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting enamine intermediate is precipitated by the addition of a solvent like methanol, filtered, and dried.
- Reductive Cyclization: The crude enamine intermediate is dissolved in a solvent like tetrahydrofuran (THF). A reducing agent, such as Raney Nickel, is added, followed by the slow addition of hydrazine hydrate at a controlled temperature (e.g., 50°C).
- Purification: After the reaction is complete, the catalyst is removed, and the crude product is isolated. Final purification is typically achieved via column chromatography to yield the pure **4-bromo-7-fluoro-1H-indole**.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents and the rapid generation of diverse chemical libraries for drug discovery.

General Protocol for Suzuki-Miyaura Coupling: A general procedure involves the reaction of the bromo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base.

[Click to download full resolution via product page](#)

General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Representative[4][5]):

- Reagent Assembly: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or sealed tube), combine **4-bromo-7-fluoro-1H-indole** (1 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as cesium carbonate (Cs_2CO_3) or potassium carbonate (K_2CO_3) (2-3 equiv.).
- Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like dioxane and water. Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15

minutes.

- Catalyst Introduction: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5-10 mol%) to the mixture and continue sparging for an additional 5-10 minutes.
- Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-140°C) with stirring until TLC or LC-MS analysis indicates the consumption of the starting material.
- Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography.

Biological and Pharmaceutical Relevance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^[6] The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

While no specific biological activity has been published for **4-bromo-7-fluoro-1H-indole** itself, its structural motifs are present in compounds explored for various therapeutic applications:

- Kinase Inhibition: Halogenated indoles and azaindoles are used as key building blocks in the synthesis of tyrosine kinase inhibitors, which are crucial in oncology.^[7]
- Neuropharmacology: Fluorine-substituted tryptamine derivatives, synthesized from fluoroindoles, have shown high affinity for the serotonergic uptake system, suggesting potential applications in neuroscience.^[8]
- Antimicrobial and Anticancer Agents: The broader class of indole derivatives exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.^{[6][7]}

The primary value of **4-bromo-7-fluoro-1H-indole** lies in its role as a versatile intermediate. Through reactions like the Suzuki coupling, it allows for the systematic exploration of structure-activity relationships (SAR) by enabling the attachment of diverse functional groups at the 4-position of the indole ring.

Safety Information

Specific safety and hazard data for **4-bromo-7-fluoro-1H-indole** (CAS 883500-66-1) are not fully documented. However, data from closely related bromo-fluoro indole isomers can provide an indication of potential hazards. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be observed.

Table 3: GHS Hazard Information for Related Indole Isomers

Compound	GHS Pictogram	Hazard Statements
6-bromo-4-fluoro-1H-indole	GHS07 (Exclamation Mark)	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
7-bromo-4-fluoro-1H-indole	GHS07 (Exclamation Mark)	H302: Harmful if swallowed H332: Harmful if inhaled

| **4-bromo-7-fluoro-1H-indole-2,3-dione** | GHS07 (Exclamation Mark) | H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation[9] |

Disclaimer: This information is for related compounds and should be used for guidance only. A full risk assessment should be conducted before handling **4-bromo-7-fluoro-1H-indole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Page loading... [guidechem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-7-azaindole: properties, applications and safety _Chemicalbook [chemicalbook.com]
- 8. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-bromo-7-fluoro-1H-indole CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275679#4-bromo-7-fluoro-1h-indole-cas-number-and-properties\]](https://www.benchchem.com/product/b1275679#4-bromo-7-fluoro-1h-indole-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com